molecular formula C18H15NO4 B5709440 4-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide

4-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide

Cat. No. B5709440
M. Wt: 309.3 g/mol
InChI Key: DHCKPXAWIWVTOW-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide, also known as PBOX-15, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. This compound has been synthesized using different methods and has shown promising results in scientific research for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated the antibacterial properties of compounds related to 4-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide. For instance, Behrami and Dobroshi (2019) synthesized derivatives of 4-hydroxy-chromen-2-one, including a compound similar to this compound, and evaluated their antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus cereus. The compounds exhibited high levels of bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019).

Crystal and Molecular Structure Analysis

Anuradha et al. (2012) analyzed the crystal structure of a compound closely related to this compound. Their study provided insights into the molecular structure and interactions, such as intramolecular hydrogen bonding and π-π interactions, which are essential for understanding the compound's behavior and potential applications in various scientific fields (Anuradha et al., 2012).

Synthesis and Antimicrobial Activity

Parameshwarappa et al. (2009) focused on the synthesis of thiazole substituted coumarins, starting from a base similar to this compound. These compounds were evaluated for their antibacterial and antifungal activities, highlighting the potential of these derivatives in developing new antimicrobial agents (Parameshwarappa et al., 2009).

Antioxidant Properties

Stanchev et al. (2009) investigated the antioxidant activity of 4-hydroxycoumarin derivatives, closely related to the chemical structure of interest. They synthesized compounds like this compound and tested their efficacy in scavenging free radicals in an in vitro system. This research adds to the understanding of the potential antioxidant applications of such compounds (Stanchev et al., 2009).

Antimicrobial and Antitubercular Activity

Ambekar et al. (2017) synthesized oxadiazole-coumarin-triazole derivatives, which are structurally related to this compound, and evaluated their antimicrobial and antitubercular activity. This study expands the scope of using such compounds in the treatment of infectious diseases, particularly tuberculosis (Ambekar et al., 2017).

Cytotoxic Activity in Cancer Research

Musa et al. (2011) explored the cytotoxic activity of new acetoxycoumarin derivatives, structurally similar to this compound, in cancer cell lines. Their findings contribute to the understanding of how these compounds might be used in developing new cancer therapies (Musa et al., 2011).

properties

IUPAC Name

4-methoxy-N-(4-methyl-2-oxochromen-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11-9-17(20)23-16-10-13(5-8-15(11)16)19-18(21)12-3-6-14(22-2)7-4-12/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCKPXAWIWVTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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